molecular formula C17H17NO3 B5748458 3-[(4-phenylbutanoyl)amino]benzoic acid

3-[(4-phenylbutanoyl)amino]benzoic acid

Cat. No.: B5748458
M. Wt: 283.32 g/mol
InChI Key: JPSTYZNTDOOHJT-UHFFFAOYSA-N
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Description

3-[(4-Phenylbutanoyl)amino]benzoic acid is a benzoic acid derivative featuring a 4-phenylbutanoyl group attached to the amino substituent at the 3-position of the benzene ring. This structure combines the carboxylic acid functionality of benzoic acid with a bulky hydrophobic moiety, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions. The amide linkage in the molecule suggests stability against hydrolysis under physiological conditions, a feature common to many bioactive compounds .

Properties

IUPAC Name

3-(4-phenylbutanoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-16(11-4-8-13-6-2-1-3-7-13)18-15-10-5-9-14(12-15)17(20)21/h1-3,5-7,9-10,12H,4,8,11H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSTYZNTDOOHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-[(4-phenylbutanoyl)amino]benzoic acid and related benzoic acid derivatives:

Compound Key Structural Features Molecular Weight (g/mol) Synthesis Highlights Reported Properties/Applications
This compound (hypothetical) Benzoic acid core with 4-phenylbutanoyl-amide at C3 ~311.34 (C₁₇H₁₇NO₃) Likely involves amide coupling between 3-aminobenzoic acid and 4-phenylbutanoyl chloride Not reported in evidence; inferred stability from amide bond and potential for hydrophobic interactions.
3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid Isobenzofuranone ring linked via amino group; non-planar rings (dihedral angle: 67.82°) 269.25 (C₁₅H₁₁NO₄) Condensation of 2-formylbenzoic acid with ethanolamine, followed by crystallization Stabilized by O–H···O and N–H···O hydrogen bonds; potential bioactive scaffold.
3-{[(4-Bromophenyl)carbonyl]amino}benzoic acid 4-Bromophenyl carbonyl substituent at C3 320.14 (C₁₄H₁₀BrNO₃) Bromine introduction via bromophenyl precursor Increased molar mass and lipophilicity; bromine may enhance halogen bonding in drug design.
4-[(2-Phenylethyl)amino]benzoic acid Phenylethylamine substituent at C4 ~255.30 (C₁₅H₁₅NO₂) Not specified in evidence; likely reductive amination Structural simplicity; potential for modulating solubility via amine protonation.
Triazole-linked benzoic acids 1,2,3-Triazole ring at C4 (e.g., 4-azido benzoic acid derivatives) Varies (e.g., ~238.21 for C₉H₇N₃O₂) Click chemistry (azide-alkyne cycloaddition) Enhanced metabolic stability; applications in antimicrobial and anticancer agents.

Key Comparative Insights:

Substituent Effects on Lipophilicity: The 4-phenylbutanoyl group in the target compound introduces significant hydrophobicity compared to smaller substituents like phenylethylamine or polar isobenzofuranone . This may enhance membrane permeability but reduce aqueous solubility.

Hydrogen Bonding and Crystal Packing: The isobenzofuranone derivative forms intermolecular O–H···O and N–H···O bonds, leading to stable crystalline structures . In contrast, the phenylbutanoyl analog’s extended alkyl chain may favor van der Waals interactions over hydrogen bonding.

Synthetic Accessibility :

  • Triazole derivatives benefit from click chemistry, enabling rapid modular synthesis , whereas the target compound’s synthesis would require classical amide coupling, which may involve harsher conditions (e.g., acyl chlorides).

Biological Relevance: Triazole-containing analogs exhibit documented bioactivity (e.g., antimicrobial, cytostatic) due to their heterocyclic cores . The phenylbutanoyl group’s bioactivity remains speculative but could mimic lipid-like structures in receptor binding.

Research Findings and Data

Physicochemical Properties:

  • Solubility: Isobenzofuranone derivatives show moderate solubility in polar solvents (e.g., DMSO) due to hydrogen bonding , while brominated analogs are less soluble . The phenylbutanoyl variant likely requires organic solvents (e.g., dichloromethane) for dissolution.
  • Thermal Stability: Melting points for isobenzofuranone derivatives range from 217–220°C , whereas triazole analogs exhibit lower melting points (~150–180°C) due to reduced crystallinity .

Structural Analysis:

  • X-ray crystallography of 3-[(3-oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid confirms non-planar geometry (dihedral angle: 67.82°) and hydrogen-bonded networks . Similar techniques (e.g., SHELX refinement ) would be critical for analyzing the target compound’s conformation.

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